

# An In-depth Technical Guide to the Molecular Structure of Lead (II) Salicylate

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## Compound of Interest

Compound Name: *Lead salicylate*

Cat. No.: *B099369*

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This technical guide provides a comprehensive overview of the molecular structure of lead (II) salicylate, an organometallic compound with a complex and variable structure. This document summarizes key physicochemical properties, details experimental protocols for its synthesis and characterization, and presents available quantitative data in a structured format to facilitate understanding and further research.

## Physicochemical Properties

Lead (II) salicylate is a soft, white, odorless crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>10</sub> O <sub>6</sub> Pb	[1][2][3]
Molecular Weight	481.43 g/mol	[3]
Appearance	Soft white odorless powder in crystalline form	
Melting Point	327.5 °C	
Density	11.33 g/cm <sup>3</sup> at 20 °C	
Solubility	Negligible in water	
Lead Content	43.0% min.	
Salicylic Acid Content	55.4% min.	

## Molecular Structure and Crystallography

The molecular structure of lead (II) salicylate is complex and exists in various forms, primarily as a coordination polymer. The arrangement of the salicylate ligands around the lead (II) ion can vary depending on the synthesis method, leading to different polymeric architectures.

One characterized form is a hydrated polymeric complex,  $\{[\text{Pb}(\text{Sal})_2(\text{H}_2\text{O})]_n\}$ , referred to as SaLead. In this structure, the lead (II) ion exhibits a  $\Psi$ -dodecahedral geometry. The coordination sphere of the lead ion is hemidirectional, with a stereochemically active lone pair of electrons occupying a void in the distorted polyhedron.

At present, detailed single-crystal X-ray diffraction data, including unit cell parameters and bond angles, for lead (II) salicylate are not readily available in the public domain. However, analysis of the SaLead polymer has provided a range for the lead-oxygen bond lengths.

Bond	Length (Å)
Pb-O	2.289–2.666

Table 2: Known bond lengths in the hydrated polymeric form of lead (II) salicylate.

## Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of lead (II) salicylate's structure.

### Infrared (IR) Spectroscopy

The IR spectrum of lead (II) salicylate is expected to show characteristic absorption bands for the salicylate ligand, with shifts in the positions of the carboxylate and hydroxyl peaks upon coordination to the lead (II) ion. While a specific peak table for lead (II) salicylate is not available, the typical IR absorptions for salicylates are provided below for reference.

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretch (phenolic)	~3200-2500 (broad)
C-H stretch (aromatic)	~3100-3000
C=O stretch (carboxylate)	~1680-1650
C=C stretch (aromatic)	~1600-1450

Table 3: Typical IR absorption ranges for salicylate compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the salicylate ligand. Due to the diamagnetic nature of Pb(II), sharp NMR signals are expected. A complete, assigned NMR spectrum for lead (II) salicylate is not currently published.

## Experimental Protocols

### Synthesis of Normal Lead (II) Salicylate

This protocol is adapted from a method describing the preparation of normal **lead salicylate** via a controlled pH precipitation reaction.

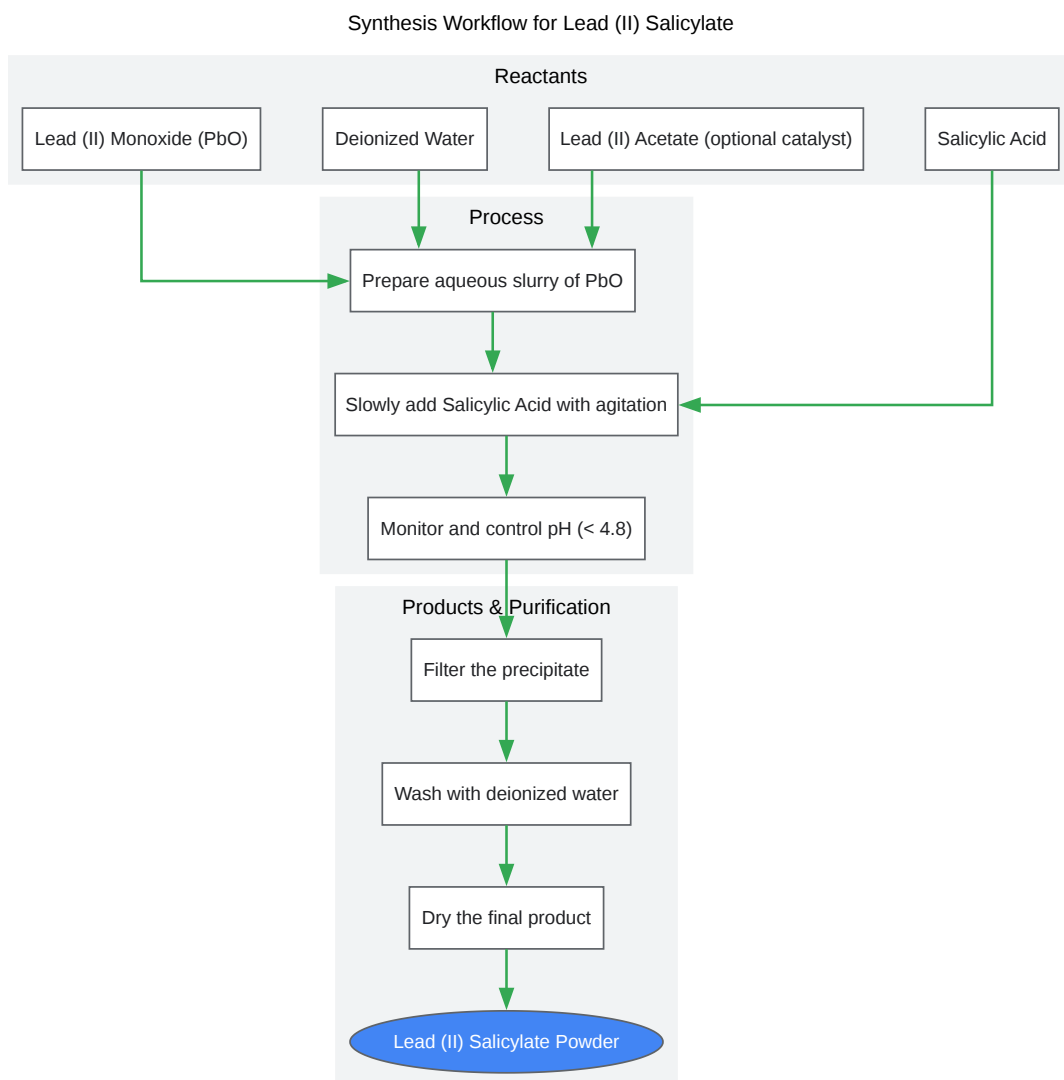
Materials:

- Lead (II) monoxide (PbO)

- Salicylic acid ( $C_7H_6O_3$ )
- Lead (II) acetate (as a catalyst, optional)
- Deionized water

Procedure:

- Prepare a slurry of lead (II) monoxide in deionized water in a suitable reaction vessel. A small amount of lead (II) acetate can be added to accelerate the reaction.
- Provide moderate agitation to the slurry at room temperature.
- Slowly and uniformly add finely powdered salicylic acid to the agitated slurry. The addition can be done over a period of several hours.
- Monitor the pH of the reaction mixture. The synthesis of different **lead salicylate** species (pentabasic, monobasic, and normal) is pH-dependent.
  - The formation of pentabasic **lead salicylate** occurs at a pH of approximately 9.9.
  - As more salicylic acid is added, the pH will drop. The formation of monobasic **lead salicylate** is complete when the pH abruptly changes from about 8.3 to 4.8.
  - Continue the addition of salicylic acid until the pH falls below 4.8 to ensure the formation of normal lead (II) salicylate.
- Once the reaction is complete, the precipitated lead (II) salicylate can be collected by filtration.
- The product should be washed with deionized water and dried.



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Synthesis Workflow for Lead (II) Salicylate

## Characterization Methods

### 4.2.1. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline phases present in the synthesized material.

Instrumentation:

- A standard powder X-ray diffractometer with a Cu K $\alpha$  radiation source.

Procedure:

- The dried lead (II) salicylate powder is finely ground to ensure random orientation of the crystallites.
- The powder is mounted onto a sample holder.
- The sample is scanned over a  $2\theta$  range (e.g.,  $5^\circ$  to  $80^\circ$ ) with a defined step size and scan speed.
- The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to reference patterns from a crystallographic database.

### 4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present and to confirm the coordination of the salicylate ligand to the lead ion.

Instrumentation:

- A Fourier-transform infrared spectrometer.

Procedure:

- A small amount of the dried lead (II) salicylate powder is mixed with potassium bromide (KBr) and ground to a fine powder.
- The mixture is pressed into a thin, transparent pellet.

- The KBr pellet is placed in the sample holder of the spectrometer.
- The IR spectrum is recorded in the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- The spectrum is analyzed to identify the characteristic absorption bands of the salicylate ligand and any shifts due to coordination with lead.

#### 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the structure of the salicylate ligand in solution.

Instrumentation:

- A high-resolution NMR spectrometer.

Procedure:

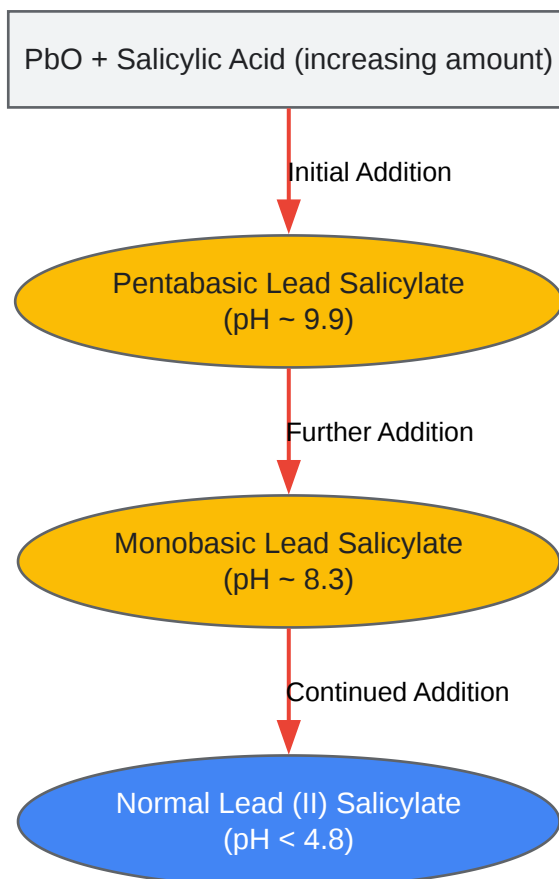
- A sample of lead (II) salicylate is dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ).
- The solution is transferred to an NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
- The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the salicylate ligand.

## Signaling Pathways and Logical Relationships

Currently, there is no established information in the scientific literature detailing specific signaling pathways directly involving lead (II) salicylate. The biological effects of this compound are generally attributed to the toxicity of the lead (II) ion.

The logical relationship in the synthesis of different **lead salicylate** species is primarily dependent on the stoichiometry of the reactants and the pH of the reaction medium.

## pH-Dependent Formation of Lead Salicylate Species

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## Conclusion

This technical guide has summarized the current understanding of the molecular structure of lead (II) salicylate. While its basic physicochemical properties and synthesis methods are documented, a complete structural elucidation through single-crystal X-ray diffraction and detailed spectroscopic analysis remains an area for further investigation. The provided protocols offer a foundation for the synthesis and characterization of this complex organometallic compound, which will be essential for any future research into its properties and potential applications.



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